Okaramine N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

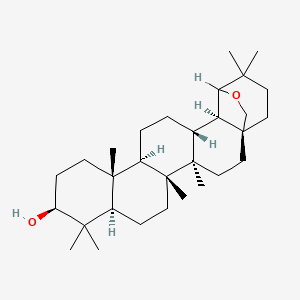

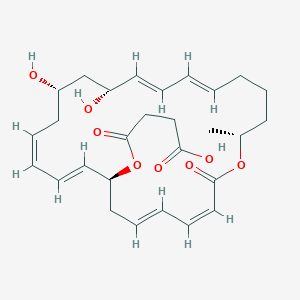

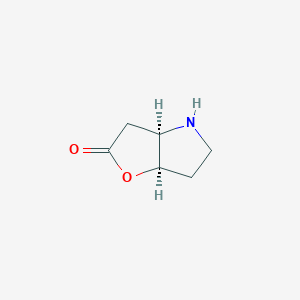

Okaramine N is a natural product found in Penicillium simplicissimum with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Insecticidal Activity Okaramine N is part of the okaramine family of compounds, which are prenylated indole alkaloids known for their intricate chemical structure and bioactivity. Specifically, this compound, along with its congeners O, P, Q, and R, were identified as products of Penicillium simplicissimum and are noted for their insecticidal properties. Their structures were established through comprehensive spectroscopic data analysis, with special attention given to their insecticidal activity against silkworms, hinting at potential agricultural applications (Shiono et al., 2000).

Biosynthesis and Structural Insights The biosynthesis pathway of okaramines, particularly Okaramine B, has been elucidated, revealing the involvement of specific gene clusters and enzymes. This understanding not only highlights the complex scaffolding of these molecules, including azocine and azetidine rings but also their unique biosynthetic pathways. Notably, an α-ketoglutarate-dependent non-heme FeII dioxygenase was characterized, known for crafting the azetidine ring on the okaramine skeleton. These insights lay the groundwork for potential biotechnological applications and the development of novel synthetic methodologies (Chen‐Yu Lai et al., 2017).

Enantioselective Total Synthesis The first enantioselective total synthesis of this compound was achieved, outlining a systematic process involving key steps such as Pd(II)-mediated cyclization/rearrangement and a novel sequence transforming specific intermediates into this compound. This breakthrough provides a scalable and replicable method for the synthesis of these complex molecules, potentially aiding in large-scale production and further scientific study (Baran et al., 2003).

Biosynthesis and Structure-Activity Relationship Studies Further studies on okaramines, particularly focusing on their biosynthetic potential and structure-activity relationships, have revealed critical insights. Gene knockout experiments of an okaramine-producing fungus allowed the production of analogues not usually accumulated in the wild-type strain. This provided valuable information on the structural features essential for the GluCl-activating activity of okaramines, hinting at their potential for derivative development and new insecticide formulations (Kato et al., 2018).

Insecticide Leads and Novel Defense Strategies Okaramine's potent insecticidal activity has been extensively studied, leading to the exploration of more insecticide leads through the fermentation of fungi. Most okaramines activate l-glutamate-gated chloride channels specific to invertebrate nervous systems, presenting a unique mechanism of action. The understanding of okaramine biosynthetic pathways has provided insights into structural features crucial for activity. The enhanced production of okaramine in certain conditions suggests a potential role of plant mediators in the production of insect modulators by plant-associated microorganisms, offering a novel defense strategy against pests (Matsuda, 2018).

Eigenschaften

Molekularformel |

C32H34N4O3 |

|---|---|

Molekulargewicht |

522.6 g/mol |

IUPAC-Name |

(1S,4R,12S,14S,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-6,8,10,17,20(28),22,24,26-octaene-2,15-dione |

InChI |

InChI=1S/C32H34N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-16,24-25,29,33,39H,1,17-18H2,2-5H3/b16-15-/t24-,25-,29-,32-/m0/s1 |

InChI-Schlüssel |

DRFHLOQDCWUMLI-HTLHSIKDSA-N |

Isomerische SMILES |

CC1(/C=C\N2[C@@H](CC3=C1NC4=CC=CC=C34)C(=O)N5[C@H](C2=O)C[C@]6([C@@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Kanonische SMILES |

CC1(C=CN2C(CC3=C1NC4=CC=CC=C34)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Synonyme |

okaramine N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)

![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)

![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)

![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)

![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)